molecular formula C12H23ClO2 B1361533 Decyl 2-chloroacetate CAS No. 6974-05-6

Decyl 2-chloroacetate

Cat. No.: B1361533
CAS No.: 6974-05-6
M. Wt: 234.76 g/mol
InChI Key: WLAYVQKPZABXSY-UHFFFAOYSA-N
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Description

Decyl 2-chloroacetate is a chemical compound with the CAS Number: 6974-05-6 . It has a molecular weight of 234.77 .


Molecular Structure Analysis

This compound has a linear formula of C12H23ClO2 . It contains a total of 37 bonds, including 14 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 double bond, and 1 aliphatic ester .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Catalytic Hydrodechlorination

Decyl 2-chloroacetate can be involved in the catalytic hydrodechlorination process. Zhou et al. (2013) examined the hydrodechlorination of chloroacetic acids, highlighting the potential use of related compounds in water treatment and pollution control (Zhou et al., 2013).

Enantioselective Kinetic Resolution

The compound has applications in enantioselective kinetic resolution, as investigated by Zhou et al. (2015). They utilized a similar compound, vinyl 2-chloroacetate, for the acylation of tetrahydroquinolin-4-ols and tetrahydro-1H-benzo[b]azepin-5-ols (Zhou et al., 2015).

Electrocatalytic Reduction

Xu et al. (2012) focused on the dechlorination of chloroacetic acids through electrocatalytic reduction, indicating potential uses in chemical processing and environmental remediation (Xu et al., 2012).

ESIPT-Based Fluorescent Probe

Nehra et al. (2020) developed a fluorescent probe using a chloro-acetic acid derivative, illustrating its application in biochemical research and diagnostics (Nehra et al., 2020).

Ion Transport Studies

Shamsipur and Raoufi (2002) utilized Decyl-18-crown-6, a related compound, for strontium ion transport studies, indicating its potential in separation sciences and analytical chemistry (Shamsipur & Raoufi, 2002).

Chemical Synthesis Optimization

Tsaplin et al. (2021) optimized the synthesis pathway of an antibacterial drug using this compound, demonstrating its role in pharmaceutical manufacturing (Tsaplin et al., 2021).

Sonoelectrochemical Methods

Esclapez et al. (2012) explored the use of sonoelectrochemical methods for the dechlorination of chloroacetic acids, revealing potential applications in advanced water treatment technologies (Esclapez et al., 2012).

Single-Ni-Atom Catalysis

Xu et al. (2020) investigated a nickel-based catalyst for the electrochemical dechlorination reaction, which could have implications in environmental remediation and green chemistry (Xu et al., 2020).

Safety and Hazards

The safety data sheet (SDS) for Decyl 2-chloroacetate should be referred to for detailed safety and hazard information .

Biochemical Analysis

Biochemical Properties

Decyl 2-chloroacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with esterases, which catalyze the hydrolysis of ester bonds. The interaction between this compound and esterases results in the formation of decanol and chloroacetic acid. This reaction is crucial in understanding the metabolic pathways and the biochemical behavior of this compound .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux. These effects are essential for understanding the compound’s role in cellular physiology and its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain esterases, resulting in the accumulation of ester substrates. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can cause toxicity and other adverse effects. For example, high doses of this compound have been associated with hepatotoxicity and neurotoxicity in animal studies. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by esterases to produce decanol and chloroacetic acid. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of this compound with metabolic enzymes is essential for understanding its role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported across cell membranes by specific transporters, leading to its distribution in various tissues and organs .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing cellular metabolism and function .

Properties

IUPAC Name

decyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-8-9-10-15-12(14)11-13/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAYVQKPZABXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281788
Record name decyl 2-chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6974-05-6
Record name NSC23052
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name decyl 2-chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Decyl 2-chloroacetate in the synthesis of Ethonium?

A1: this compound serves as a crucial intermediate in the three-stage synthesis of Ethonium []. The researchers investigated and optimized the preparation of this compound to improve the overall yield of the final drug product.

Q2: Can you provide details on the optimized synthesis of this compound mentioned in the paper?

A2: Unfortunately, while the abstract mentions that the stage for preparation of this compound was investigated and optimal conditions were determined, the specific details of this optimization are not provided in the abstract []. A full-text analysis would be necessary to gain insights into the reaction conditions, reagents, and yields achieved.

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